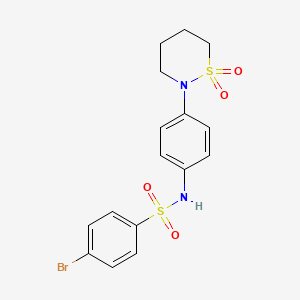

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4S2/c17-13-3-9-16(10-4-13)25(22,23)18-14-5-7-15(8-6-14)19-11-1-2-12-24(19,20)21/h3-10,18H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJSLJFUZXSIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The thiazinane ring can undergo oxidation or reduction, altering the oxidation state of the sulfur atom.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the thiazinane ring.

Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazinane ring may also play a role in the compound’s biological activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Physical Property Comparison

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility | Key Notes |

|---|---|---|---|---|

| Target Compound | 443.3 | ~3.2 | Low aqueous solubility | Bromine increases lipophilicity |

| Sultiame | 290.4 | ~1.8 | Moderate solubility | Lower molecular weight; no bromine |

| 4-Bromo-N-(4-bromophenyl)benzenesulfonamide | 437.1 | ~4.0 | Poor solubility | Dual bromine substituents |

| 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid | 400.2 | ~2.5 | Improved solubility (carboxylic acid) | Forms monohydrate crystals |

Biological Activity

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing available data from various studies and sources.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is . The compound features a bromine atom, which may enhance its reactivity and biological activity through mechanisms such as halogen bonding.

Antimicrobial Activity

Research has indicated that compounds similar to 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies evaluating derivatives of thiazole and benzamide have shown promising results against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The antimicrobial efficacy was often assessed using the turbidimetric method, which measures the growth of microorganisms in the presence of the compound .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Activity (MIC µg/mL) |

|---|---|---|

| d1 | Staphylococcus aureus | 8 |

| d2 | Escherichia coli | 16 |

| d3 | Candida albicans | 32 |

Anticancer Activity

The anticancer potential of similar compounds has also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF7 (breast adenocarcinoma). The Sulforhodamine B (SRB) assay is commonly used to determine the IC50 values for these compounds, indicating their effectiveness in inhibiting cell proliferation.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| d6 | 5.0 | Induces apoptosis |

| d7 | 3.5 | Inhibits cell cycle progression |

The biological activity of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide primarily involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical pathways such as those regulating cell division and apoptosis. Molecular docking studies have provided insights into these interactions, suggesting that the compound can effectively inhibit key proteins involved in tumor growth and microbial resistance .

Case Studies

Several case studies highlight the efficacy of thiazole and sulfonamide derivatives in clinical settings. For example, a study reported that a related compound significantly reduced tumor size in animal models when administered at specific dosages. Additionally, clinical trials are ongoing to assess the safety and efficacy of these compounds in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.